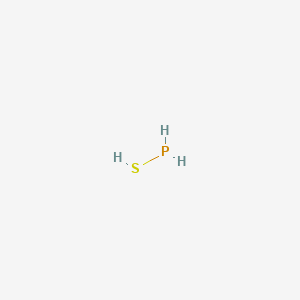
Phosphinothious acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothious acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. It is a derivative of phosphinous acids, which are typically represented by the formula R₂POH. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinothious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with sulfur-containing reagents under controlled conditions. For example, the reaction of PCl₃ with thiols or thiolates can yield this compound derivatives. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phosphorus trichloride and sulfur compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinothious acid undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert this compound to phosphines or phosphine sulfides.
Substitution: Substitution reactions involve the replacement of the sulfur atom with other functional groups.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Transition metal catalysts such as palladium or nickel complexes in the presence of suitable ligands.
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, phosphonic acids, phosphine sulfides, and various substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphinothious acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinothious acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to active sites or by modifying key functional groups. The sulfur and phosphorus atoms in this compound play crucial roles in these interactions, often forming covalent bonds with target molecules. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .
Comparación Con Compuestos Similares
Phosphinothious acid can be compared with other similar compounds such as:
Phosphinous acids (R₂POH): These compounds are structurally similar but lack the sulfur atom.
Phosphonic acids (RPO₃H₂): Phosphonic acids contain a phosphorus atom bonded to three oxygen atoms.
Phosphine oxides (R₃PO): These compounds are oxidation products of phosphinous acids and are more stable.
This compound is unique due to the presence of both sulfur and phosphorus atoms, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
13965-74-7 |
|---|---|
Fórmula molecular |
H3PS |
Peso molecular |
66.07 g/mol |
Nombre IUPAC |
phosphinothious acid |
InChI |
InChI=1S/H3PS/c1-2/h2H,1H2 |
Clave InChI |
QLQOTPOBMXWKOW-UHFFFAOYSA-N |
SMILES canónico |
PS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)



![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)


![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)




